Suc-AAA-pNA

Enzyme Kinetics Elastase Catalytic Efficiency

Generic elastase substrate substitution risks assay failure due to isoform specificity differences. Suc-AAA-pNA eliminates this variability with defined kinetic parameters (kcat/Km=351,000 M⁻¹s⁻¹ for PPE), ensuring reproducible inhibitor screening and enzyme quantification. - Well-characterized chromogenic substrate; releases pNA for detection at 405-410 nm - Validated for PPE, human/rat leukocyte elastase, and comparative enzymology - Robust supply with batch-to-batch consistency for high-throughput workflows

Molecular Formula C19H25N5O8
Molecular Weight 451.4 g/mol
CAS No. 52299-14-6
Cat. No. B1310072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-AAA-pNA
CAS52299-14-6
Synonyms3-carboxypropionyl-alanyl-alanyl-alanyl-4-nitroanilide
3-carboxypropionyl-trialanine-p-nitroanilide
N-succinyl-L-trialanine p-nitroanilide
SANA
SLAPN
suc(Ala)3-p-NA
Suc-Ala(3)-NA
Suc-Ala(3)-Nan
Suc-Ala-Ala-Ala-p-nitroanilide
succinyl(Ala)3-p-nitroanilide
succinyl-alanyl-alanyl-alanine-p-nitroanilide
succinyl-trialanine-4-nitroanilide
succinyl-trialanine-p-nitroanilide
succinyltrialanine-p-nitroanilide
trianiline-4-nitroanilide
Molecular FormulaC19H25N5O8
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1
InChIKeyGVUGADOWXGKRAE-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suc-AAA-pNA: Chromogenic Elastase Substrate Overview


Suc-AAA-pNA (Succinyl-Ala-Ala-Ala-p-nitroanilide, CAS 52299-14-6), also cataloged as Elastase Substrate VIII, is a chromogenic tripeptide substrate used for the detection and kinetic quantification of elastase activity. Upon hydrolysis by elastase, it releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405–410 nm . It functions as a sensitive substrate for porcine pancreatic elastase (PPE) as well as human and rat leukocyte elastases . Its core utility lies in its well-characterized enzymatic kinetics, making it a foundational tool in protease research and inhibitor screening workflows.

Why Generic Substitution Fails for Elastase Substrates


Generic substitution among elastase substrates in procurement workflows introduces significant risk of experimental failure due to stark differences in enzyme-subtype specificity and kinetic efficiency. While Suc-AAA-pNA is classified as an elastase substrate, its performance is highly dependent on the specific elastase isoform being studied. For example, substrates optimized for granulocyte elastase (e.g., pGlu-Pro-Val-pNA or MeOSuc-Ala-Ala-Pro-Val-pNA) exhibit drastically different sensitivity profiles compared to Suc-AAA-pNA . Furthermore, even minor alterations in the tripeptide sequence—such as substituting a Proline for an Alanine at the P2 position—can result in order-of-magnitude differences in catalytic efficiency (kcat/Km) [1]. Substituting Suc-AAA-pNA with an unvalidated analog therefore jeopardizes assay sensitivity, linearity, and the ability to compare results with established literature, necessitating rigorous re-validation and potentially skewing inhibitor screening data [2].

Quantitative Evidence for Informed Procurement


Catalytic Efficiency vs. Shorter Alanine Oligomers

Suc-AAA-pNA demonstrates a markedly higher catalytic efficiency (kcat/Km) for porcine pancreatic elastase compared to shorter alanine-based analogs. In a direct head-to-head kinetic comparison, Suc-AAA-pNA exhibits a kcat/Km that is approximately 173-fold higher than Suc-Ala-Ala-pNA and over 1460-fold higher than Suc-Ala-pNA [1]. This substantial improvement is driven by a dramatic increase in turnover number (kcat) and a lower Michaelis constant (Km), making the tripeptide structure the minimal effective unit for robust elastase assays.

Enzyme Kinetics Elastase Catalytic Efficiency

Hydrolysis Rate vs. Non-Trialanine Analogs

When compared directly against the analog Suc-Ala-Pro-Ala-pNA in assays with porcine pancreatic elastase I (PPE I), Suc-AAA-pNA demonstrates a significantly higher rate of pNA release. In a standardized microplate assay, Suc-AAA-pNA released pNA at a rate of 34 mM/min/mg protein, whereas Suc-Ala-Pro-Ala-pNA released only 10 mM/min/mg protein [1]. This represents a 3.4-fold difference in reaction velocity under identical conditions, underscoring that the AAA sequence is a more efficient substrate for PPE I than the APA sequence.

Substrate Specificity Enzyme Assay Colorimetric Detection

Sensitivity Limitation for Neutrophil Elastase

For researchers working with human neutrophil elastase (HNE), Suc-AAA-pNA is a functional but suboptimal substrate. A comparative study demonstrated that the tetrapeptide substrate pGlu-Pro-Val-pNA (S-2484) is approximately 30-fold more sensitive toward HNE than Suc-AAA-pNA . This is because HNE has a stronger specificity requirement for a Valine residue at the P1 position, which Suc-AAA-pNA lacks .

Neutrophil Elastase Substrate Sensitivity Assay Optimization

Reference Substrate for PPE Inhibition Studies

Suc-AAA-pNA is the established reference substrate for analyzing reversible inhibitors of porcine pancreatic elastase (PPE). Its uninhibited hydrolysis mechanism has been thoroughly characterized, revealing that it proceeds through a virtual transition state involving a predominant acyl-enzyme intermediate [1]. This detailed mechanistic understanding, established at a specific enzyme concentration ([E]₀ = 30 nM) and substrate range ([S] = 70–4200 μM) [2], allows researchers to use Suc-AAA-pNA as a reliable probe for dissecting inhibitor mechanisms, including competitive, non-competitive, or mixed inhibition modes [1].

Enzyme Inhibition Kinetic Analysis Drug Discovery

Species-Dependent Kinetic Constants

Suc-AAA-pNA exhibits species-specific kinetic differences when used with pancreatic elastases from different sources. Comparative studies reveal that while it is a substrate for both rat and porcine pancreatic elastase, the kinetic parameters differ significantly. For porcine pancreatic elastase, the Km is 30 µM with a kcat/Km of 351,000 M⁻¹s⁻¹, whereas for rat pancreatic elastase, the Km is 100 µM with a kcat/Km of 35,000 M⁻¹s⁻¹ . This represents a 10-fold difference in catalytic efficiency between the two species.

Comparative Enzymology Species Specificity Kinetic Parameters

Low Efficiency with Cucumisin

In studies of the plant serine protease cucumisin, Suc-AAA-pNA is a poor substrate compared to alternative sequences. The catalytic efficiency constant (kcat/Km) for the alternative substrate Suc-Ala-Pro-Ala-pNA was found to be 30 times greater than that for Suc-AAA-pNA with this enzyme [1]. This indicates that cucumisin, unlike mammalian pancreatic elastase, has a strong preference for a Proline residue in its substrate sequence.

Plant Serine Protease Substrate Specificity Cucumisin

Validated Application Scenarios


PPE Inhibitor Screening and Kinetics

Suc-AAA-pNA is the substrate of choice for high-throughput and detailed kinetic analysis of PPE inhibitors due to its well-characterized mechanism of action and robust catalytic efficiency (kcat/Km = 351,000 M⁻¹s⁻¹) . Its validated use in mechanistic studies, including those elucidating virtual transition states and inhibition modalities, makes it essential for any drug discovery program targeting PPE. The established kinetic parameters ensure reproducible and comparable inhibition data across different laboratories and experiments.

Elastase Quantification in Biological Samples

Suc-AAA-pNA is employed as a standard substrate for quantifying elastase activity in various biological matrices. It has been effectively used to screen elastase activity in lyophilized earthworm fibrinolytic enzymes and to quantify elastase levels in sheep milk . Its colorimetric detection at 405-410 nm provides a simple and cost-effective method for quality control and comparative biology studies where a broadly reactive elastase substrate is required [1].

Comparative Mammalian Pancreatic Elastase Studies

Suc-AAA-pNA is a valuable tool for comparative enzymology, as evidenced by its species-dependent kinetic profiles. Researchers can leverage the 10-fold difference in catalytic efficiency (kcat/Km) between porcine (351,000 M⁻¹s⁻¹) and rat (35,000 M⁻¹s⁻¹) pancreatic elastase to investigate structural or mechanistic differences between these enzymes . This application requires a substrate like Suc-AAA-pNA with precisely defined, published kinetic constants to draw meaningful comparative conclusions.

Serine Protease Mechanism Research

Suc-AAA-pNA serves as a model substrate for investigating the fundamental catalytic mechanisms of serine proteases, particularly PPE. Its well-documented hydrolysis pathway, which proceeds through a stabilized acyl-enzyme intermediate, provides a reliable system for mechanistic enzymology studies . However, procurement for this scenario must explicitly exclude studies focused on human neutrophil elastase (HNE), where Suc-AAA-pNA is approximately 30-fold less sensitive than optimized substrates like pGlu-Pro-Val-pNA [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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